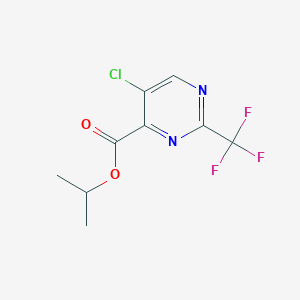

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N2O2/c1-4(2)17-7(16)6-5(10)3-14-8(15-6)9(11,12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEMRSMDAVGIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC(=NC=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503202-60-4 | |

| Record name | propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

Esterification: The carboxylic acid group is esterified using isopropanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Purification: The resulting ester is purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.

Hydrolysis: 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.

Biology and Medicine

In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may impart desirable properties such as enhanced bioavailability and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials with specific properties, such as improved resistance to degradation or enhanced performance under extreme conditions.

Mechanism of Action

The mechanism by which Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Trifluoromethyl Groups : The presence of CF₃ in the target compound and others (e.g., ) enhances metabolic stability and lipophilicity, critical for membrane penetration in drug design.

- Halogen Substituents : Chlorine at position 5 in the target compound contrasts with iodine in , which may confer distinct electronic and steric effects. Iodine’s larger atomic radius could influence binding pocket interactions in biological targets.

- Ester vs. Heterocyclic Moieties : The propan-2-yl ester in the target compound offers hydrolytic stability compared to more labile groups (e.g., thioamides in ), impacting pharmacokinetics.

Table 2: Comparative Properties (Hypothetical Data Based on Analogs)

Notes:

- *Bioactivity data are illustrative and extrapolated from structural analogs.

- The iodine-containing imidazole derivative may exhibit unique reactivity in radiopharmaceutical applications due to iodine’s isotopic properties.

Biological Activity

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

- Molecular Formula : C8H9ClF3N2O2

- Molecular Weight : 228.62 g/mol

- CAS Number : 1221725-88-7

- Structure : The compound features a pyrimidine ring substituted with a chloro and trifluoromethyl group, enhancing its lipophilicity and potentially its biological activity.

Biological Activity Overview

The biological activities of this compound include antibacterial, antifungal, anticancer, and insecticidal properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 1.75 to 12.91 μM across different cell lines, indicating potent growth inhibition compared to standard treatments like doxorubicin and 5-Fluorouracil .

| Cell Line | IC50 Value (μM) | Comparison with Control |

|---|---|---|

| MCF-7 | 9.46 | Better than 5-FU (17.02) |

| K562 | 5.00 | Comparable to Doxorubicin |

| HeLa | 8.00 | Higher than Doxorubicin |

| A549 | 11.00 | Similar to control |

Antifungal Activity

The compound also demonstrated antifungal properties in vitro:

- Tested Strains : Botrytis cinerea, Sclerotinia sclerotiorum.

- Inhibition Rates : Compounds derived from similar structures showed inhibition rates exceeding 90% against B. cinerea, indicating strong antifungal activity .

Insecticidal Activity

Insecticidal tests revealed that the compound exhibits notable activity against agricultural pests:

- Target Species : Spodoptera frugiperda and Mythimna separata.

- Mortality Rate : At a concentration of 500 µg/mL, the compound achieved a mortality rate comparable to established insecticides .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

- Oral Bioavailability : Approximately 31.8% after oral administration.

- Clearance Rate : The clearance was noted at 82.7 ± 1.97 mL/h/kg, suggesting a moderate metabolic profile .

Case Studies

- Study on Anticancer Effects :

- Antifungal Efficacy Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.